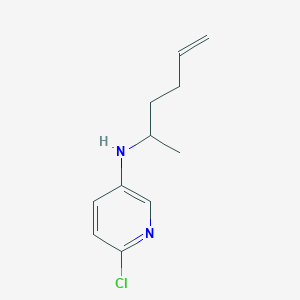

6-Chloro-N-(hex-5-en-2-yl)pyridin-3-amine

Description

General Significance of Functionalized Pyridines in Contemporary Chemical Science

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a fundamental structural motif in the landscape of modern chemical science. lifechemicals.comrsc.orgnih.gov Its unique chemical properties, including basicity, aromaticity, ability to form hydrogen bonds, and its compact size, make it a "privileged scaffold" in various scientific domains. rsc.orgnih.govresearchgate.net Functionalized pyridines are integral components in a vast array of compounds, from naturally occurring molecules like vitamins (e.g., vitamin B6) and alkaloids to a significant number of synthetic pharmaceuticals and agrochemicals. lifechemicals.com In medicinal chemistry, the pyridine nucleus is present in numerous FDA-approved drugs, highlighting its importance in the development of therapeutic agents for a wide range of diseases. lifechemicals.comrsc.org The scaffold's versatility allows for fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which is crucial for drug design. nih.gov

The reactivity of the pyridine ring is distinct from its carbocyclic analog, benzene. The electron-withdrawing nature of the nitrogen atom makes the ring electron-deficient, which generally favors nucleophilic substitution, particularly at the C-2 and C-4 positions, while making electrophilic substitution more challenging and typically directing it to the C-3 position. nih.gov This distinct reactivity, combined with the development of modern synthetic methodologies like transition-metal-catalyzed cross-coupling and C-H functionalization, has provided chemists with powerful tools to regioselectively introduce a wide variety of substituents onto the pyridine core. acs.orgcell.comchemrxiv.org This ability to create highly decorated and functionalized pyridines is essential for building complex molecular architectures and for exploring new chemical space in materials science and drug discovery. acs.org

Contextualization of N-Substituted Aminopyridine Architectures in Organic Synthesis and Molecular Design

Within the broad class of functionalized pyridines, N-substituted aminopyridine architectures represent a particularly valuable subclass. The amino group, when attached to the pyridine ring, significantly influences the electronic properties of the scaffold and serves as a key site for further molecular elaboration. These compounds are crucial building blocks in organic synthesis and are frequently employed in the design of supramolecular structures and functional materials. rsc.org

In medicinal chemistry, the 2-aminopyridine and 3-aminopyridine motifs are common features in pharmacologically active molecules. For instance, the 2-aminopyridine scaffold is known to be crucial for key anchoring interactions in certain enzyme inhibitors. nih.gov The N-substituent on the amino group provides a versatile handle for introducing diverse chemical functionalities, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design. This strategy is employed to optimize potency, selectivity, and pharmacokinetic properties of lead compounds. The synthesis of these architectures often involves nucleophilic aromatic substitution reactions or transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination. mdpi.com The design of these molecules is critical in creating ligands for metal complexes, probes for biological systems, and precursors for more complex heterocyclic systems. mdpi.com

Rationale for Investigating the Specific Compound, 6-Chloro-N-(hex-5-en-2-yl)pyridin-3-amine

The specific compound, this compound, serves as a compelling subject for chemical investigation due to the unique combination of three distinct functional groups within its structure: a 6-chloropyridin-3-amine core, a chiral secondary amine linker, and a terminal alkene moiety. Each of these features suggests potential utility as an advanced research substrate.

The 6-Chloropyridin-3-amine Core : The chlorine atom at the 6-position is a versatile synthetic handle. It can readily participate in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of diverse aryl, alkyl, alkynyl, or amino substituents. This facilitates the rapid generation of a library of analogs for screening purposes. The 3-amino group, in turn, can be further functionalized or can act as a hydrogen bond donor, influencing the molecule's binding properties.

The Chiral N-(hex-5-en-2-yl) Substituent : The side chain is derived from a chiral amine, meaning the compound itself is chiral. In medicinal chemistry and materials science, stereochemistry is often critical for biological activity and material properties. The presence of a defined stereocenter allows for the study of stereoselective interactions with biological targets or in the formation of chiral supramolecular assemblies.

The Terminal Alkene : The hex-5-enyl group provides a terminal double bond, which is a highly versatile functional group in organic synthesis. It can undergo a wide range of transformations, including olefin metathesis, hydroboration-oxidation, epoxidation, and polymerization. This functionality opens up possibilities for intramolecular cyclizations to form new heterocyclic rings or for tethering the molecule to surfaces or other molecular scaffolds.

The convergence of these functionalities in a single molecule makes this compound a promising building block for the synthesis of complex, high-value molecules for applications in drug discovery, catalysis, and materials science.

Overview of Research Scope and Methodologies Employed for the Chemical Compound

The investigation of this compound and its derivatives would typically encompass several key areas of chemical research.

Synthesis and Characterization: The primary synthetic route to this compound would likely involve a nucleophilic aromatic substitution reaction between 2,5-dichloropyridine or a related precursor and hex-5-en-2-amine. Optimization of this reaction would involve screening different solvents, bases, and temperature conditions. Full characterization of the synthesized compound is essential and would employ a suite of standard analytical techniques.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy to confirm the molecular structure, connectivity, and purity. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) to determine the exact molecular weight and confirm the elemental composition. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups such as N-H, C=C (alkene), and C-Cl bonds. |

| Chiral Chromatography | To separate and analyze the enantiomers if a racemic mixture of the amine precursor is used. |

Exploration of Reactivity: A significant part of the research would focus on exploring the reactivity of the compound's key functional groups. This would involve subjecting the molecule to various reaction conditions to synthesize new derivatives.

| Functional Group | Potential Reactions |

| 6-Chloro Group | Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. |

| Terminal Alkene | Olefin metathesis, hydrogenation, epoxidation, dihydroxylation, hydroboration-oxidation. |

| 3-Amino Group | Acylation, alkylation, sulfonylation to form amides and sulfonamides. |

The products of these reactions would be isolated and characterized to build a library of new compounds derived from the parent structure, enabling further studies in various fields of chemical science.

Structure

3D Structure

Properties

Molecular Formula |

C11H15ClN2 |

|---|---|

Molecular Weight |

210.70 g/mol |

IUPAC Name |

6-chloro-N-hex-5-en-2-ylpyridin-3-amine |

InChI |

InChI=1S/C11H15ClN2/c1-3-4-5-9(2)14-10-6-7-11(12)13-8-10/h3,6-9,14H,1,4-5H2,2H3 |

InChI Key |

IMVYXSGZGGWGEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C)NC1=CN=C(C=C1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloro N Hex 5 En 2 Yl Pyridin 3 Amine and Its Molecular Architectures

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, readily available starting materials through a series of imaginary "disconnections" of key chemical bonds. For 6-Chloro-N-(hex-5-en-2-yl)pyridin-3-amine, the most logical and strategic disconnection is the carbon-nitrogen (C-N) bond linking the pyridine (B92270) ring to the secondary amine of the hexenyl side chain.

This disconnection simplifies the target molecule into two key synthons, which correspond to readily available or synthetically accessible reagents:

The Pyridine Core: A 6-chloropyridin-3-yl synthon. This can be derived from the commercially available starting material, 6-chloropyridin-3-amine.

The Chiral Side Chain: A hex-5-en-2-yl synthon possessing a chiral center. This can be accessed from a chiral precursor such as (R)- or (S)-hex-5-en-2-ol or formed directly from hex-5-en-2-one via asymmetric amination.

This primary disconnection suggests that the final bond-forming step in the synthesis would be an amination reaction, coupling the pre-formed pyridine core with the chiral side chain. This approach is highly convergent, allowing for the independent synthesis and optimization of each fragment before their final assembly, which is generally more efficient than a linear synthesis. sit.edu.cn

Development and Optimization of Novel Synthetic Pathways to the Core Structure

The formation of the C-N bond between the 6-chloropyridin-3-amine core and the hex-5-en-2-amine side chain is the crucial step in the synthesis. Several modern synthetic methodologies can be employed for this transformation, primarily centered around transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

A divergent approach could also be envisioned, starting from a common intermediate like 3-amino-6-chloropyridine. mdpi.com From this central building block, various side chains could be introduced, or further modifications could be made to the pyridine ring itself, though the focus here remains on the synthesis of the specific target compound.

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This method is particularly effective for coupling aryl halides, including less reactive aryl chlorides, with a broad range of amines under relatively mild conditions. acsgcipr.orgnih.gov The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. libretexts.org

For the synthesis of this compound, this would involve the reaction of 6-chloropyridin-3-amine with hex-5-en-2-amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results.

| Component | Example Reagents/Conditions | Purpose |

| Aryl Halide | 6-chloropyridin-3-amine | The pyridine core electrophile. |

| Amine | (R)- or (S)-hex-5-en-2-amine | The side chain nucleophile. |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | Xantphos, BINAP, BrettPhos | Stabilizes the palladium center and facilitates the catalytic cycle. libretexts.orgnih.gov |

| Base | Cs₂CO₃, NaOtBu, K₃PO₄ | Activates the amine nucleophile by deprotonation. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent to facilitate the reaction. |

| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |

This interactive table summarizes typical components and conditions for a Buchwald-Hartwig amination reaction.

Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for forming C-N bonds on aromatic systems. libretexts.org In this mechanism, a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a leaving group (in this case, chloride). This addition step forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by electron-withdrawing groups on the ring. libretexts.orgresearchgate.net The subsequent elimination of the leaving group restores the aromaticity of the ring.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack, particularly at the 2- and 6-positions. While SNAr reactions on chloropyridines can be more challenging than on other heteroaromatics like chloropyrimidines, they can be driven to completion under certain conditions, often requiring elevated temperatures. thieme-connect.comnih.gov The presence of the amino group at the 3-position may have a complex electronic effect, but the strong electron-withdrawing nature of the ring nitrogen is the dominant factor activating the 6-position for substitution.

| Parameter | Typical Conditions | Notes |

| Substrate | 6-chloropyridin-3-amine | The chlorine at the 6-position is activated by the ring nitrogen. |

| Nucleophile | (R)- or (S)-hex-5-en-2-amine | The amine acts as the incoming nucleophile. |

| Solvent | DMSO, NMP, or neat conditions | Polar aprotic solvents are often used to solvate the intermediate. |

| Base | K₂CO₃, Et₃N, or excess amine | Used to neutralize the HCl generated during the reaction. |

| Temperature | 100-200 °C | High temperatures are often required to overcome the activation energy. thieme-connect.com |

This interactive table outlines typical conditions for an SNAr reaction to form the target compound.

Stereoselective Synthesis of the Chiral N-(hex-5-en-2-yl) Moiety

A common and effective strategy to obtain the chiral amine is through the synthesis of a chiral precursor, specifically the corresponding alcohol, hex-5-en-2-ol. chemspider.comnih.gov Chiral alcohols are versatile intermediates that can be converted to amines through various methods, such as Mitsunobu reaction or by conversion to a sulfonate ester followed by substitution with an amine or azide and subsequent reduction.

Several methods exist for the enantioselective synthesis of hex-5-en-2-ol:

Asymmetric Reduction: The prochiral ketone, hex-5-en-2-one, can be reduced to the chiral alcohol using chiral reducing agents or through catalytic asymmetric hydrogenation.

Kinetic Resolution: A racemic mixture of hex-5-en-2-ol can be resolved using enzymatic or chemical methods that selectively react with one enantiomer, leaving the other enriched. nih.gov

Chiral Pool Synthesis: An approach that utilizes a readily available, inexpensive chiral starting material. For example, the reaction of allylmagnesium bromide with commercially available (S)-propylene oxide provides a direct route to (R)-hex-5-en-2-ol. chemicalbook.com

Once the enantiomerically pure alcohol is obtained, it can be converted into the corresponding amine. For example, a Mitsunobu reaction with phthalimide followed by hydrolysis (Gabriel synthesis) can provide the primary amine with inversion of stereochemistry. Alternatively, converting the alcohol to a tosylate or mesylate, followed by SN2 displacement with sodium azide and subsequent reduction (e.g., with LiAlH₄ or H₂/Pd), also yields the amine with inversion of configuration.

Modern methods increasingly rely on transition-metal-catalyzed asymmetric reactions, such as hydroamination, which can directly form the chiral amine from an alkene, although this often requires specialized catalysts and conditions. acs.orgacs.org

Diastereoselective Control in Amine Formation

The formation of the secondary amine in this compound involves creating a bond at a stereogenic center in the hex-5-en-2-yl moiety. Achieving control over the stereochemistry at this center is crucial, particularly when specific stereoisomers are desired for biological applications. Diastereoselective synthesis in this context can be approached through several established strategies, although specific studies on this molecule are not prevalent.

Common methodologies include:

Chiral Pool Synthesis: Utilizing a chiral starting material, such as an enantiomerically pure hex-5-en-2-ol, which can be converted to the corresponding amine without affecting the stereocenter.

Asymmetric Reductive Amination: Reacting 6-chloropyridin-3-amine with hex-5-en-2-one in the presence of a chiral catalyst and a reducing agent to stereoselectively form the desired amine.

Nucleophilic Substitution with a Chiral Amine: The reaction of 3-amino-6-chloropyridine with a chiral, enantiomerically pure 2-bromo-hex-5-ene or a related electrophile.

The choice of method often depends on the availability of starting materials and the desired efficiency. In palladium-catalyzed C-N cross-coupling reactions, the choice of chiral ligands on the metal catalyst can induce diastereoselectivity. The diastereomeric ratio of the product is highly sensitive to reaction parameters such as solvent, temperature, and the nature of the catalyst system.

Table 1: Hypothetical Comparison of Diastereoselective Methods for Amine Formation

| Method | Chiral Source | Typical Diastereomeric Ratio (d.r.) | Advantages | Challenges |

|---|---|---|---|---|

| Asymmetric Reductive Amination | Chiral Catalyst (e.g., BINAP-Ru) | 90:10 - >99:1 | High efficiency, catalytic use of chiral source. | Catalyst cost, optimization required. |

| Chiral Pool Synthesis | Enantiopure Precursor | >99:1 | High stereochemical purity. | Availability and cost of chiral precursor. |

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, a key step is often a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction.

Key parameters for optimization include:

Solvent: The choice of solvent affects solubility, reaction rate, and product isolation. Greener and safer solvents are preferred for large-scale operations.

Temperature: Higher temperatures can increase reaction rates but may also lead to side product formation. Finding the optimal temperature is critical for maximizing yield and purity.

Catalyst Loading: In catalyzed reactions, minimizing the amount of expensive metal catalyst without compromising reaction time or yield is a primary goal.

Concentration: Running reactions at higher concentrations reduces solvent waste and can improve throughput, but may also pose challenges with heat transfer and mixing.

Continuous flow chemistry offers a modern approach to scalable synthesis, providing superior control over reaction parameters and enhancing safety, particularly for exothermic reactions. researchgate.net

Table 2: Example Optimization of a Buchwald-Hartwig Amination for Scalable Synthesis

| Entry | Catalyst Loading (mol%) | Ligand | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2.0 | XPhos | 110 | Toluene | 85 |

| 2 | 1.0 | XPhos | 110 | Toluene | 82 |

| 3 | 0.5 | XPhos | 110 | Toluene | 75 |

| 4 | 1.0 | RuPhos | 110 | Toluene | 88 |

| 5 | 1.0 | RuPhos | 90 | 2-MeTHF | 91 |

Implementation of Green Chemistry Principles in Synthetic Protocols

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. colab.wsscribd.com Applying these principles to the synthesis of this compound can significantly reduce its environmental impact.

Key green chemistry considerations include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons or aromatic solvents with greener alternatives such as water, ethanol, or 2-MeTHF.

Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which generate more waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

For instance, a traditional synthesis might involve a multi-step process with protecting groups and hazardous solvents, leading to a high E-factor (mass of waste per mass of product). A greener redesign could involve a one-pot, catalyst-driven synthesis in a recyclable solvent, dramatically improving the process's sustainability.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Approach | Green Approach |

|---|---|---|

| Solvent | Dichloromethane, Toluene | 2-MeTHF, Ethanol |

| Reagents | Stoichiometric base (e.g., NaH) | Catalytic base, or no base |

| Number of Steps | 3-4 (with protection/deprotection) | 1-2 (direct coupling) |

| Purification | Silica Gel Chromatography | Crystallization |

| Theoretical E-Factor | >50 | <10 |

Synthesis of Isotopically Labeled this compound Analogues

Isotopically labeled compounds are indispensable tools in drug metabolism studies, mechanistic investigations, and as internal standards for quantitative analysis. chemrxiv.org The synthesis of analogues of this compound can be achieved by incorporating stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

A state-of-the-art method for ¹⁵N-labeling of the pyridine ring involves a nitrogen isotope exchange (NIE) reaction. nih.gov This strategy is based on the Zincke reaction, where the pyridine ring is activated by an N-aryl group, undergoes ring-opening to a Zincke imine intermediate, and then re-closes upon reaction with a labeled nitrogen source, such as ¹⁵NH₄Cl. chemrxiv.orgnih.gov This method is powerful as it can often be applied late-stage to complex molecules and typically results in very high levels of isotope incorporation (>95%). chemrxiv.org

This process could be applied to a precursor like 3-amino-6-chloropyridine before the addition of the hexenyl sidechain, or potentially to the final molecule itself, depending on functional group tolerance. Furthermore, the Zincke imine intermediates can also be used to introduce deuterium at the C3 and C5 positions of the pyridine ring, providing access to higher mass isotopologs. chemrxiv.org

Table 4: General Conditions for ¹⁵N Isotope Exchange in Pyridines via Zincke Activation

| Step | Reagent | Solvent | Temperature | Purpose | Isotopic Incorporation |

|---|---|---|---|---|---|

| 1. Activation | 2,4-Dinitrochlorobenzene | Ethyl Acetate | 60 °C | Formation of Zincke salt | N/A |

Based on a comprehensive review of available scientific literature, there is currently no published research detailing the specific chemical reactivity and mechanistic transformations of this compound for the reaction types specified. While the compound is listed in chemical supplier databases, indicating its existence, dedicated studies on its electrophilic substitution, nucleophilic substitution, olefin metathesis, or cycloaddition reactions have not been reported in publicly accessible documents.

Therefore, it is not possible to provide an article with detailed research findings and data tables on the requested topics for this specific molecule. Information on analogous structures exists, but providing such data would deviate from the strict focus on "this compound" as required.

Chemical Reactivity and Mechanistic Transformation Studies of 6 Chloro N Hex 5 En 2 Yl Pyridin 3 Amine

Reactivity of the Secondary Amine Linkage

The secondary amine acts as a nucleophile and a ligand, allowing for derivatization and coordination chemistry.

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic, enabling reactions with various electrophiles.

N-Alkylation: The amine can be alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine (B128534), to prevent the formation of the corresponding hydrohalide salt. This reaction proceeds via an SN2 mechanism to yield a tertiary amine.

N-Acylation: N-acylation is readily achieved by treating the amine with acylating agents like acyl chlorides or acid anhydrides. mdpi.com These reactions are typically rapid and can be performed in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct (HCl or a carboxylic acid). semanticscholar.orgresearchgate.net The resulting product is a more sterically hindered and electronically neutral amide. This transformation is often used to protect the amine functionality or to introduce new structural motifs.

| Transformation | Typical Reagents | Base | Solvent | Product Type |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | K₂CO₃ | Acetonitrile (CH₃CN) | Tertiary Amine |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Triethylamine (Et₃N) | Dichloromethane (DCM) | Amide |

Aminopyridine derivatives are well-known ligands in coordination chemistry. nih.govekb.eg The molecule 6-Chloro-N-(hex-5-en-2-yl)pyridin-3-amine possesses two potential coordination sites: the pyridine ring nitrogen and the secondary amine nitrogen. Depending on the metal center and reaction conditions, it can act as a monodentate or a bidentate ligand.

Coordination typically occurs through the lone pair of the pyridine nitrogen, which is a common mode for simple pyridine derivatives. digitellinc.com However, the secondary amine nitrogen can also coordinate, and the alkyl chain's flexibility could allow for the formation of a stable chelate ring with a suitable metal ion. vot.plscirp.org The formation of such complexes with transition metals like copper(II), cobalt(II), nickel(II), and zinc(II) is well-documented for analogous aminopyridine structures. nih.govscirp.org These coordination compounds can exhibit varied geometries, including square planar, square pyramidal, and octahedral arrangements, depending on the metal and other coordinating ligands. nih.gov

Investigations into the Chloro Substituent Reactivity

The chlorine atom at the C6 position of the pyridine ring is a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions and halogen-metal exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the chloro substituent. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands enable efficient coupling.

Suzuki Reaction: The Suzuki coupling involves the reaction of the chloropyridine with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org For chloropyridines, effective catalysts often involve palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with electron-rich, bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). researchgate.netharvard.edu A base, such as K₃PO₄ or Cs₂CO₃, is required for the transmetalation step.

Heck Reaction: The Heck reaction couples the chloropyridine with an alkene, such as styrene (B11656) or an acrylate, to form a new substituted alkene. wikipedia.orgmdpi.com The reaction is catalyzed by a palladium complex and requires a base, often triethylamine or potassium carbonate. nih.gov The stereoselectivity of the Heck reaction typically results in the formation of the trans isomer. organic-chemistry.org

Sonogashira Reaction: This reaction forms a C-C bond between the chloropyridine and a terminal alkyne. wikipedia.orgyoutube.com The catalytic system traditionally uses a palladium complex and a copper(I) co-catalyst (e.g., CuI). organic-chemistry.org An amine base, such as diethylamine (B46881) or triethylamine, is used both as the base and often as the solvent. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. organic-chemistry.org

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | DMF or NMP |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF or DMF |

Halogen-metal exchange, particularly lithium-halogen exchange, is a fundamental method for converting aryl halides into highly reactive organometallic reagents. wikipedia.orgnumberanalytics.com This transformation is achieved by treating the chloropyridine with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C). harvard.edu

The reaction rate follows the trend I > Br > Cl, making the exchange with chlorides more challenging than with other halogens. wikipedia.org However, the reaction can be driven to completion, resulting in the formation of 6-lithio-N-(hex-5-en-2-yl)pyridin-3-amine. This newly formed organolithium species is a potent nucleophile and strong base. It can be trapped in situ by a wide range of electrophiles, such as aldehydes (to form alcohols), ketones (to form tertiary alcohols), carbon dioxide (to form a carboxylic acid after workup), or alkyl halides, thereby installing a new functional group at the C6 position. The mechanism is believed to involve the formation of an "ate-complex" intermediate. harvard.edupku.edu.cn

Rearrangement Reactions and Tautomerism Studies of the Compound

The chemical behavior of this compound, particularly its propensity for rearrangement reactions and the existence of tautomeric forms, is a subject of significant interest in the field of heterocyclic chemistry. While specific experimental studies on this exact molecule are not extensively documented in publicly available literature, its structural features—a substituted aminopyridine with an N-alkenyl substituent—suggest the potential for specific types of intramolecular transformations and tautomeric equilibria. This section explores these possibilities based on established principles and studies of analogous compounds.

Rearrangement Reactions

The presence of a hexenyl group attached to the amino nitrogen introduces the possibility of intramolecular cyclization, a form of rearrangement. One of the most relevant potential rearrangements for this structure is the aza-Cope rearrangement, a type of nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgchem-station.com Specifically, the cationic 2-aza-Cope rearrangement is known to occur under milder conditions than its all-carbon counterpart. wikipedia.org For this compound, the formation of an iminium ion, for instance through protonation or reaction with an electrophile, could initiate such a rearrangement. acs.org

Another potential intramolecular reaction is radical cyclization. N-centered radicals can be generated from N-alkenyl amides or amines and can undergo cyclization to form heterocyclic structures. rsc.org Depending on the reaction conditions, 5-exo or 6-endo cyclization pathways may be favored.

While direct evidence for these rearrangements in this compound is not available, studies on similar systems provide a basis for predicting its reactivity. For example, the intramolecular cyclization of N-acyliminium ions with pyridine rings has been shown to be a viable method for constructing novel heterocycles. arkat-usa.org

Tautomerism Studies

The tautomerism of aminopyridines is a well-studied phenomenon, primarily involving the equilibrium between amino and imino forms. nih.govnih.govresearchgate.netnih.gov For this compound, two principal tautomeric forms can be considered: the amino form (A) and the imino form (B).

Amino Tautomer (A): this compound

Imino Tautomer (B): 6-Chloro-1-(hex-5-en-2-yl)-1,2-dihydropyridin-3-imine

It is widely established, through both experimental and computational studies, that for 2-aminopyridines and 4-aminopyridines, the amino form is the more stable tautomer. nih.govresearchgate.net This preference is attributed to the preservation of the aromaticity of the pyridine ring in the amino form. The imino tautomer disrupts this aromaticity, leading to a higher energy state.

Computational studies on similar aminopyridines, such as 2-amino-4-methylpyridine, have quantified the energy difference between the tautomers. The canonical amino structure is significantly more stable than the imino forms. nih.gov The relative energies of different tautomers for a model compound, 2-amino-4-methylpyridine, are presented in the table below to illustrate this stability difference.

| Tautomer | Structure | Relative Energy (kcal/mol) |

|---|---|---|

| Amino (Canonical) | 2-amino-4-methylpyridine | 0.00 |

| Imino (trans) | 4-methyl-2(1H)-pyridinimine | 13.60 |

| Imino (cis) | 4-methyl-2(1H)-pyridinimine | 16.36 |

This table presents calculated relative energies for the tautomers of 2-amino-4-methylpyridine, a model compound, to illustrate the general stability of the amino form in aminopyridines. nih.gov

The destabilization of the imino form is a common feature among aminopyridines. nih.gov Photoinduced amino-imino tautomerism has been observed in some aminopyridine derivatives, suggesting that the conversion can occur under specific energetic conditions, although the amino form remains the ground-state preference. nih.govresearchgate.net

In the case of this compound, it can be confidently inferred that the amino tautomer is the overwhelmingly predominant form under normal conditions due to the energetic favorability of maintaining the aromatic pyridine ring system.

Advanced Spectroscopic and Structural Elucidation of 6 Chloro N Hex 5 En 2 Yl Pyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

A complete structural assignment and dynamic study of 6-Chloro-N-(hex-5-en-2-yl)pyridin-3-amine would rely heavily on advanced NMR techniques.

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Full Spectral Assignment

To fully assign the proton (¹H) and carbon (¹³C) NMR spectra of the compound, a suite of two-dimensional NMR experiments would be required. Correlation Spectroscopy (COSY) would establish proton-proton couplings within the hexenyl and pyridinyl fragments. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton to its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range correlations between protons and carbons, crucial for connecting the hexenyl side chain to the pyridine (B92270) ring. Finally, Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about through-space proximity of protons, offering insights into the molecule's preferred conformation in solution. Without experimental spectra, a detailed data table of chemical shifts and coupling constants cannot be compiled.

Dynamic NMR Studies of Molecular Flexibility and Conformational Changes

The N-(hex-5-en-2-yl) side chain possesses significant conformational flexibility due to rotation around its single bonds. Dynamic NMR (DNMR) studies, conducted at various temperatures, would be instrumental in understanding these conformational changes. Such studies could determine the energy barriers for bond rotation and identify the most stable conformers present in solution. However, no such studies have been reported for this specific compound.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

Determination of Absolute Configuration and Molecular Conformation

As the hex-5-en-2-yl group contains a stereocenter at the second carbon, the compound is chiral. X-ray diffraction of a single crystal grown from an enantiomerically pure sample would unambiguously determine its absolute configuration (R or S). This analysis would also provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. Currently, no crystallographic data has been deposited in public databases for this compound.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Beyond the structure of a single molecule, X-ray diffraction analysis elucidates how molecules arrange themselves in a crystal. This includes the identification of intermolecular interactions such as hydrogen bonds (e.g., involving the amine N-H), halogen bonds (involving the chlorine atom), and van der Waals forces. Understanding these interactions is key to comprehending the solid-state properties of the material. In the absence of a crystal structure, this analysis remains speculative.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Stereochemistry

Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for studying chiral molecules. These methods measure the differential absorption and rotation of left- and right-circularly polarized light. For this compound, CD and ORD spectra would be characteristic for each enantiomer. These techniques are valuable for assessing enantiomeric purity and can also be used, often in conjunction with computational chemistry, to assign the absolute stereochemistry of the molecule in solution. No such chiroptical data is presently available in the scientific literature for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and probing intermolecular interactions such as hydrogen bonding. The spectra are sensitive to the vibrations of specific bonds, providing a molecular fingerprint.

Functional Group Analysis:

The structure of this compound contains several key functional groups whose characteristic vibrational frequencies can be predicted.

N-H Vibrations: The secondary amine group (N-H) is expected to exhibit a stretching vibration in the region of 3300-3500 cm⁻¹. This band is often of medium intensity and can be broadened by hydrogen bonding. The N-H bending vibration typically appears in the 1550-1650 cm⁻¹ range.

C-H Vibrations: The molecule contains both aromatic (pyridin-yl) and aliphatic (hexenyl) C-H bonds. Aromatic C-H stretching vibrations are anticipated at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups will be observed just below 3000 cm⁻¹. The terminal alkene group (=C-H) will have a distinct stretching frequency around 3080-3010 cm⁻¹. C-H bending vibrations for the aliphatic chain will be found in the 1470-1350 cm⁻¹ region.

C=C and C=N Vibrations: The pyridine ring will display characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The terminal C=C bond of the hexenyl group is expected to show a stretching band around 1640 cm⁻¹.

C-N and C-Cl Vibrations: The C-N stretching of the amine group will likely appear in the 1250-1350 cm⁻¹ range. The C-Cl stretching vibration is typically found in the fingerprint region, broadly between 600 and 800 cm⁻¹.

Hydrogen Bonding Interactions:

The secondary amine proton is capable of participating in hydrogen bonding, either with the nitrogen atom of another pyridine ring or with a suitable solvent. Such interactions would lead to a broadening and a shift to lower frequency of the N-H stretching band in the IR spectrum. The extent of this shift can provide insights into the strength of the hydrogen bonding.

Predicted Vibrational Data:

The following table summarizes the predicted key IR and Raman active vibrational modes for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Predicted IR Intensity | Predicted Raman Intensity |

| N-H Stretch | 3300-3500 | Medium | Weak |

| =C-H Stretch (alkene) | 3010-3080 | Medium | Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium | Strong |

| C-H Stretch (aliphatic) | 2850-2960 | Strong | Medium |

| C=C Stretch (alkene) | ~1640 | Medium | Strong |

| C=C, C=N Stretch (ring) | 1400-1600 | Strong | Strong |

| N-H Bend | 1550-1650 | Medium | Weak |

| C-H Bend (aliphatic) | 1350-1470 | Medium | Medium |

| C-N Stretch | 1250-1350 | Medium | Medium |

| C-Cl Stretch | 600-800 | Strong | Medium |

High-Resolution Mass Spectrometry (HRMS, MS/MS) for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to elucidate the molecular structure.

Molecular Ion and Isotopic Pattern:

The molecular formula of this compound is C₁₁H₁₅ClN₂. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum. There will be two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. HRMS would confirm the exact mass of the molecular ion, distinguishing it from other ions of the same nominal mass.

Fragmentation Pathways:

The fragmentation of the molecular ion in MS/MS is expected to proceed through several predictable pathways, driven by the cleavage of the weakest bonds and the formation of stable fragments.

Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom of the amine is a common fragmentation pathway for amines. This could result in the loss of a pentenyl radical or a methyl radical from the hexenyl chain.

Benzylic-type Cleavage: Although not a true benzylic system, the bond between the secondary amine nitrogen and the hexenyl group is activated by the adjacent amine. Cleavage at this bond would lead to the formation of a stable 6-chloropyridin-3-amine radical cation and a hex-5-en-2-yl radical, or vice versa.

Loss of the Alkene Chain: A significant fragmentation pathway would likely involve the cleavage of the N-C bond connecting the pyridine ring to the hexenyl side chain, leading to the formation of a protonated 6-chloropyridin-3-amine fragment.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this typically requires higher energy and results in smaller fragment ions.

Predicted Fragmentation Data:

The table below outlines the predicted major fragment ions for this compound.

| Fragment Ion | Proposed Structure/Loss | Predicted m/z (for ³⁵Cl) |

| [M]⁺ | Molecular Ion | 210 |

| [M - CH₃]⁺ | Loss of a methyl radical | 195 |

| [M - C₅H₉]⁺ | Loss of a pentenyl radical | 141 |

| [C₅H₄N₂Cl]⁺ | 6-chloropyridin-3-amine fragment | 128 |

| [C₆H₁₂N]⁺ | Hex-5-en-2-ylaminium fragment | 98 |

Computational and Theoretical Investigations of 6 Chloro N Hex 5 En 2 Yl Pyridin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. nih.gov For a molecule like 6-Chloro-N-(hex-5-en-2-yl)pyridin-3-amine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G), can provide deep insights into its fundamental chemical nature. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for predicting molecular reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring system, particularly the nitrogen atom of the amine group. The LUMO is anticipated to be distributed over the pyridine (B92270) ring, with a significant contribution from the carbon atom bonded to the chlorine, which is a common feature in chloropyridine derivatives and indicates a site susceptible to nucleophilic attack. wuxibiology.com

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (Arbitrary Units) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability (electrophilicity). |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule's surface. libretexts.org These maps are invaluable for predicting how molecules interact, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are targets for electrophiles, while regions of positive potential (colored blue) are electron-poor and susceptible to attack by nucleophiles. researchgate.net

For this compound, the MEP map would likely show:

Negative Potential: Concentrated around the electronegative nitrogen atom of the pyridine ring and the chlorine atom, making these sites potential hydrogen bond acceptors.

Positive Potential: Located around the hydrogen atom of the secondary amine (N-H), indicating its potential to act as a hydrogen bond donor.

Neutral/Slightly Negative Potential: Distributed across the hexenyl side chain, reflecting its largely nonpolar, hydrocarbon nature.

Table 2: Predicted Regions of Electrostatic Potential

| Molecular Region | Predicted Electrostatic Potential | Potential Role in Interactions |

|---|---|---|

| Pyridine Nitrogen Atom | Negative (Red) | Electrophilic attack site, H-bond acceptor |

| Chlorine Atom | Negative (Red/Yellow) | Electrophilic attack site, weak H-bond acceptor |

| Amine Hydrogen (N-H) | Positive (Blue) | Nucleophilic attack site, H-bond donor |

Computational methods can be used to model the entire energy profile of a chemical reaction, from reactants to products. This involves locating and characterizing the energy of transition states—the highest energy points along a reaction coordinate. The calculated activation energy (the energy difference between reactants and the transition state) provides a quantitative measure of a reaction's feasibility and rate. For chloropyridine compounds, a common reaction is nucleophilic aromatic substitution, where the chlorine atom is displaced. wuxibiology.com Reaction pathway modeling could be employed to study the mechanism of such a substitution on this compound, providing detailed insight into the structural changes and energetic barriers involved.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. semanticscholar.org This technique is particularly useful for exploring the conformational flexibility and stability of molecules with flexible components, such as the hexenyl side chain in this compound. nih.gov

An MD simulation would track the atomic trajectories of the molecule, revealing how the side chain folds and moves in relation to the more rigid pyridine ring. mdpi.com By running simulations, potentially in different solvent environments, one can identify the most stable, low-energy conformations of the molecule and understand the dynamics of transitions between different shapes. researchgate.net This information is crucial for understanding how the molecule's three-dimensional shape might influence its interactions with other molecules.

Table 3: Potential Goals and Findings from MD Simulations

| Simulation Goal | Potential Findings |

|---|---|

| Conformational Analysis | Identification of the most populated and energetically favorable conformers of the hexenyl chain. |

| Stability Assessment | Analysis of the root-mean-square deviation (RMSD) over time to assess the structural stability of the molecule. |

| Solvent Effects | Understanding how the molecule's conformation and dynamics change in polar vs. nonpolar solvents. |

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy, serving as a powerful tool to complement and interpret experimental data. mdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate nuclear magnetic resonance (NMR) chemical shifts (δ). nih.gov Theoretical predictions of ¹H and ¹³C NMR spectra for this compound can help in the assignment of experimental signals to specific atoms within the molecule.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine Ring CH | 7.0 - 8.5 | 120 - 150 |

| Amine N-H | 4.5 - 5.5 | N/A |

| Alkene CH=CH₂ | 5.0 - 6.0 | 115 - 140 |

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) spectrum. This analysis helps in identifying characteristic vibrations of the molecule's functional groups.

Table 5: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Alkene) | Stretching | 3050 - 3150 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Alkene) | Stretching | 1640 - 1680 |

| C=N, C=C (Pyridine Ring) | Ring Stretching | 1400 - 1600 |

In Silico Analysis of Molecular Interactions

In silico techniques like molecular docking are used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. nih.govnih.gov This analysis is fundamental in understanding the non-covalent interactions that govern molecular recognition.

A hypothetical docking study of this compound into a protein's active site would provide insights into its potential binding mode. The analysis would focus on identifying key interactions, such as:

Hydrogen Bonds: The amine N-H group could act as a hydrogen bond donor, while the pyridine nitrogen could act as an acceptor.

Hydrophobic Interactions: The aliphatic hexenyl chain would likely engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues.

Halogen Bonding: The chlorine atom could potentially form a halogen bond with an electron-rich atom in the binding site.

These computational predictions help to build a hypothesis about how the molecule might interact on a molecular level, guiding further experimental investigation. malariaworld.orgtandfonline.com

Ligand-Target Docking Simulations (for in vitro protein interaction hypothesis generation)

Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In drug discovery, this method is instrumental in predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein. This in silico approach allows for the rapid screening of virtual libraries of compounds against a protein target, thereby generating hypotheses about potential biological activity and guiding experimental studies.

The process involves the three-dimensional structures of both the ligand, in this case, this compound, and the potential protein targets. While specific docking studies for this exact compound are not available in the reviewed literature, the methodology can be described based on studies of similar aminopyridine and chloro-substituted heterocyclic molecules. nih.govnih.govnih.gov The simulation aims to find the optimal binding geometry by sampling a large number of possible conformations of the ligand within the protein's active site and scoring them based on their energetic favorability.

Key steps in performing a ligand-target docking simulation include:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Preparation of the Protein Target: A high-resolution 3D structure of a target protein, typically from X-ray crystallography or NMR spectroscopy, is obtained from a database like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the protein. The program then explores various orientations and conformations of the ligand, calculating the binding energy for each pose using a scoring function.

Analysis of Results: The output includes the predicted binding poses, ranked by their docking scores (an estimation of binding affinity), and a detailed breakdown of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net

For a molecule like this compound, potential targets could include protein kinases, as many aminopyridine derivatives are known to be kinase inhibitors. nih.govnih.gov A docking simulation could hypothesize that the pyridine nitrogen and the amine group act as hydrogen bond donors or acceptors with key amino acid residues in the kinase hinge region, a common binding motif for this class of inhibitors. mdpi.com The hexenyl group might occupy a hydrophobic pocket, while the chloro-substituent could form specific halogen bonds or other interactions. The results would generate testable hypotheses for subsequent in vitro assays.

| Predicted Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | -9.6 | Met105 (backbone) | Hydrogen Bond (Pyridine N) |

| 1 | -9.6 | Glu103 (backbone) | Hydrogen Bond (Amine NH) |

| 1 | -9.6 | Val88, Leu155 | Hydrophobic (Hexenyl chain) |

| 2 | -8.7 | Cys104 (backbone) | Hydrogen Bond (Pyridine N) |

| 2 | -8.7 | Leu155, Ala100 | Hydrophobic (Hexenyl chain) |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Analogues (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The underlying principle is that variations in the structural or physicochemical properties of molecules within a congeneric series lead to changes in their biological activities. A robust QSAR model can provide insights into the structural features essential for activity and can be used to predict the activity of newly designed compounds prior to their synthesis. nih.govchemrevlett.com

The development of a QSAR model for structural analogues of this compound would follow a well-defined theoretical framework:

Data Set Selection: A dataset of structurally related aminopyridine derivatives with experimentally determined biological activity (e.g., IC50 values for enzyme inhibition) against a specific target is compiled. chemrevlett.com The dataset should cover a significant range of structural diversity and biological activity to ensure the model's predictive power.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices) properties. nih.gov

Model Development: A mathematical equation is generated to correlate the molecular descriptors (independent variables) with the biological activity (dependent variable). Multiple Linear Regression (MLR) is a common technique used for this purpose. chemrevlett.comchemrevlett.com The goal is to select a subset of descriptors that best explains the variance in the activity data.

Model Validation: The developed model must be rigorously validated to ensure its statistical significance and predictive ability. mdpi.com

Internal Validation: Techniques like Leave-One-Out cross-validation (Q²_LOO) are used to assess the model's robustness. chemrevlett.com

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model's development.

Statistical Metrics: The quality of the model is judged by various statistical parameters, including the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the Fisher statistic (F). chemrevlett.comworldscientific.com A high R² value (close to 1.0) indicates a good fit of the model to the training data, while a high Q² value (typically > 0.5) suggests good predictive ability. nih.govresearchgate.net

For aminopyridine analogues, a QSAR model might reveal that electron-withdrawing groups on the pyridine ring and specific hydrophobic features in the N-alkyl substituent are crucial for high inhibitory activity. researchgate.net

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies | Electron-donating/accepting ability, reactivity |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, membrane permeability |

| Steric / Geometrical | Molecular Volume / Surface Area | Size and shape of the molecule |

| Topological | Wiener Index / Kier & Hall Indices | Molecular branching and connectivity |

| Quantum Chemical | Mulliken Atomic Charges | Distribution of electron density |

Topological Analysis of Electron Density (e.g., AIM, ELF) for Bonding Characterization

Topological analysis of the electron density (ρ(r)) is a powerful theoretical method that provides a rigorous, quantum mechanical description of chemical bonding and molecular structure. gla.ac.uk It analyzes the scalar field of the electron density to partition a molecule into atomic basins and to characterize the nature of the interactions between them. The two most prominent methods are the Quantum Theory of Atoms in Molecules (AIM) and the Electron Localization Function (ELF). nih.govuitm.edu.my

Quantum Theory of Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, analyzes the gradient vector field of the electron density. Critical points in this field, where the gradient is zero, are used to define atoms, bonds, rings, and cages. Of particular chemical significance is the bond critical point (BCP), which is a point of minimum electron density between two bonded atoms but a maximum in the directions perpendicular to the bond path. rsc.org The properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are used to classify the chemical bond. nih.gov

Shared-shell (covalent) interactions: Characterized by a relatively large value of ρ(r) and a large, negative value of ∇²ρ(r). The negative Laplacian indicates a concentration of electron density in the internuclear region, typical of covalent bonds (e.g., C-C, C-N). rsc.org

Closed-shell (ionic, van der Waals, hydrogen bond) interactions: Characterized by a small value of ρ(r) and a positive value of ∇²ρ(r). The positive Laplacian signifies a depletion of electron density in the bonding region. uitm.edu.my

An AIM analysis of this compound would characterize the covalent nature of the C-C, C=C, C-H, C-N, and N-H bonds within the molecule. The C-Cl bond would likely exhibit properties intermediate between shared- and closed-shell interactions, reflecting its polar covalent character.

Electron Localization Function (ELF): The ELF, developed by Becke and Edgecombe, is a function that maps the probability of finding an electron pair in a given region of a molecule. canterbury.ac.uk It provides a visual representation of core electron shells, covalent bonds, and lone pairs. ELF values range from 0 to 1, where high values (close to 1) correspond to regions with a high degree of electron localization, such as in covalent bonds and lone pairs. cdnsciencepub.com An ELF analysis of this compound would clearly delineate the basins corresponding to the C-C and C=C bonds in the hexenyl chain, the bonds within the pyridine ring, and the lone pairs on the nitrogen and chlorine atoms. This provides a complementary perspective to AIM for understanding the electronic structure and bonding. nih.gov

| Parameter | Value | Interpretation | Example Bond Type |

|---|---|---|---|

| Electron Density, ρ(r) | High (> 0.2 a.u.) | Significant electron sharing | Covalent (C=C, C=O) |

| Low (< 0.1 a.u.) | Little electron sharing | Ionic, Hydrogen Bond | |

| Laplacian of ρ(r), ∇²ρ(r) | Negative | Charge concentration (shared-shell) | Covalent (C-C, C-H) |

| Positive | Charge depletion (closed-shell) | Ionic, Halogen Bond (C-Cl) |

Lack of Publicly Available Research Data for this compound

A comprehensive review of publicly accessible scientific literature and research databases reveals a significant gap in the available information regarding the chemical compound this compound. Despite a thorough search for data pertaining to its molecular interactions and biological target engagement, no specific studies were identified that would allow for a detailed analysis as requested.

Consequently, it is not possible to provide an in-depth article on the in vitro biochemical screening, enzyme inhibition assays, receptor binding assays, or cell-based pathway modulation studies for this specific compound. The scientific community has not published research that would cover the following areas of investigation for this compound:

In Vitro Biochemical Screening and Enzyme Inhibition Assays: There is no available data on mechanism-based enzyme inhibition studies or the kinetics of reversible versus irreversible inhibition.

Receptor Binding Assays and Ligand Displacement Studies: Information on the binding affinity of this compound to specific receptors in cell-free systems is not present in the reviewed literature.

Cell-Based Assays for Cellular Pathway Modulation: Research detailing the investigation of specific intracellular protein interactions or the analysis of subcellular localization and trafficking for this compound has not been published.

Due to the absence of specific research findings for this compound, the creation of a scientifically accurate and informative article focusing solely on this compound, as per the requested detailed outline, cannot be fulfilled at this time.

Molecular Interactions and Biological Target Engagement Studies of 6 Chloro N Hex 5 En 2 Yl Pyridin 3 Amine Excluding Clinical Data

Target Identification and Validation Using Advanced Chemical Biology Approaches

The identification of the cellular targets of a small molecule is a critical step in understanding its mechanism of action. nih.gov Advanced chemical biology techniques offer powerful tools for this purpose. researchgate.net These methods can be broadly categorized into direct biochemical approaches, genetic interaction methods, and computational inference. nih.gov This section focuses on direct biochemical methods to elucidate the protein targets of 6-Chloro-N-(hex-5-en-2-yl)pyridin-3-amine.

Affinity chromatography is a powerful technique used to isolate and purify specific biomolecules from a complex mixture based on a highly specific interaction between the biomolecule and a ligand that is covalently bound to a solid support. In the context of target identification, the small molecule of interest, in this case, this compound, is immobilized on a chromatography resin to create an affinity matrix. This matrix is then used to "fish" for its interacting proteins from a cell lysate or tissue extract.

The process involves several key steps:

Immobilization of the Ligand: this compound would first be chemically modified with a linker arm that allows for its covalent attachment to a solid support, such as agarose (B213101) or sepharose beads, without significantly altering its three-dimensional structure and binding properties. The terminal double bond on the hexenyl group or the amine could be potential sites for linker attachment.

Incubation with Cell Lysate: The affinity matrix is then incubated with a cell lysate containing a complex mixture of proteins. Proteins that have a specific binding affinity for this compound will bind to the immobilized ligand.

Washing: The matrix is washed extensively with a series of buffers to remove non-specifically bound proteins.

Elution: The specifically bound proteins are then eluted from the column. This can be achieved by changing the buffer conditions (e.g., pH, ionic strength) or by adding a high concentration of the free ligand (this compound) to compete for binding.

The eluted proteins are then collected for identification. Below is a hypothetical data table illustrating the types of results that could be obtained from such an experiment.

Hypothetical Data Table 1: Affinity Chromatography Elution Profile for this compound Interacting Proteins

| Elution Fraction | Elution Condition | Protein Concentration (µg/mL) | Notes |

|---|---|---|---|

| 1 | High Salt (1 M NaCl) | 5.2 | Removal of weakly bound, non-specific proteins. |

| 2 | pH Change (pH 4.0) | 12.8 | Elution of proteins with moderate affinity. |

Once the potential binding partners of this compound have been isolated through affinity chromatography, the next step is to identify them. Modern proteomic techniques, particularly mass spectrometry, are employed for this purpose. mdpi.com The eluted protein fractions are typically separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to visualize the protein bands. These bands are then excised, digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments. This information is then used to search protein sequence databases to identify the proteins present in the sample. Quantitative proteomic approaches can also be used to compare the abundance of proteins captured in the presence of the active compound versus a negative control (e.g., an inactive analogue or the resin alone), providing a higher degree of confidence in the identified targets. mdpi.com

Below is a hypothetical data table representing the output of a proteomic analysis of proteins that specifically interact with this compound.

Hypothetical Data Table 2: Proteomic Profile of Proteins Interacting with this compound

| Protein ID | Protein Name | Putative Function | Fold Enrichment (Compound vs. Control) |

|---|---|---|---|

| P12345 | Kinase Alpha | Signal Transduction | 15.2 |

| Q67890 | Transcription Factor Beta | Gene Regulation | 10.5 |

| A1B2C3 | Structural Protein Gamma | Cytoskeletal organization | 2.1 (non-specific) |

Structure-Activity Relationship (SAR) Studies of Analogues for Molecular Recognition

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology, providing crucial insights into how the chemical structure of a molecule relates to its biological activity. cuny.edu These studies involve synthesizing a series of analogues of the lead compound, in this case, this compound, and evaluating their biological activity. The goal is to identify the key chemical features (pharmacophores) responsible for the compound's interaction with its biological target. nih.govmdpi.com

For this compound, SAR studies would involve systematically modifying different parts of the molecule, such as:

The Pyridine (B92270) Ring: Modifying or replacing the chlorine atom with other halogens (F, Br, I) or small alkyl groups to probe the importance of its electronic and steric properties. The position of the nitrogen atom in the ring could also be altered.

The Amine Linker: Investigating the importance of the secondary amine by converting it to a tertiary amine or an amide.

The Hexenyl Chain: Modifying the length of the alkyl chain, the position of the double bond, and introducing cyclic structures to understand the conformational requirements for binding.

The synthesized analogues would then be tested in a relevant biological assay to determine their activity (e.g., binding affinity for the identified target protein or a cellular phenotype). The results of these studies are often compiled into an SAR table, which helps to build a model of the molecular recognition between the compound and its target.

Below is a hypothetical interactive data table illustrating the SAR for a series of analogues of this compound against a putative target, "Kinase Alpha."

Hypothetical Data Table 3: Structure-Activity Relationship of this compound Analogues against Kinase Alpha

| Compound ID | R1 (Pyridine C6) | R2 (Hexenyl Chain) | IC50 (nM) against Kinase Alpha |

|---|---|---|---|

| Parent Compound | Cl | hex-5-en-2-yl | 50 |

| Analogue 1 | F | hex-5-en-2-yl | 120 |

| Analogue 2 | Br | hex-5-en-2-yl | 45 |

| Analogue 3 | CH3 | hex-5-en-2-yl | 250 |

| Analogue 4 | Cl | hexyl | 85 |

| Analogue 5 | Cl | pent-4-en-2-yl | 75 |

Synthesis and Comprehensive Characterization of Derivatives and Analogues of 6 Chloro N Hex 5 En 2 Yl Pyridin 3 Amine

Structural Modifications of the Pyridine (B92270) Ring System

The pyridine ring is a key component of many biologically active compounds, and its electronic properties can be finely tuned through substitution. Modifications to this ring system in the target compound can provide valuable insights into its chemical behavior.

The chlorine atom at the 6-position of the pyridine ring is a synthetically useful handle for introducing other functionalities. Its replacement with other halogens (fluorine, bromine, iodine) can significantly alter the electronic and steric properties of the molecule.

Fluorine Substitution: The synthesis of the 6-fluoro analogue can be achieved through halogen exchange (Halex) reactions. This typically involves treating the parent 6-chloropyridine with a fluoride salt, such as potassium fluoride, in a high-boiling aprotic polar solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The use of phase-transfer catalysts can sometimes facilitate this transformation. Alternatively, a Balz-Schiemann reaction on a 6-aminopyridin-3-amine precursor could be envisioned, though this would require a more complex synthetic route involving diazotization.

Bromine Substitution: The 6-bromo analogue can be prepared by direct bromination of 3-aminopyridine using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. sigmaaldrich.com The resulting 3-amino-6-bromopyridine can then be N-alkylated with the desired hex-5-en-2-yl side chain.

Iodine Substitution: The Finkelstein reaction offers a classical method for introducing iodine, where the 6-chloro derivative is treated with an iodide salt, such as sodium iodide, in a solvent like acetone where the resulting sodium chloride is insoluble, thus driving the reaction to completion. wikipedia.org Metal-catalyzed halogen exchange reactions, for example using copper or nickel catalysts, have also proven effective for the conversion of aryl chlorides to aryl iodides. nih.gov

Table 1: Synthetic Approaches for Halogen Variation at Position 6

| Target Halogen | Reagents and Conditions | Reaction Type |

|---|---|---|

| Fluorine | KF, high-boiling aprotic solvent (e.g., DMSO) | Halogen Exchange (Halex) |

| Bromine | N-Bromosuccinimide (NBS), acetonitrile on 3-aminopyridine | Electrophilic Halogenation |

| Iodine | NaI, acetone | Finkelstein Reaction |

The electronic nature of the pyridine ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The nitrogen atom in the pyridine ring is inherently electron-withdrawing, affecting the reactivity of the ring towards substitution. stackexchange.comquora.com

Electron-Donating Groups (EDGs): Groups such as amino (-NH2), alkoxy (-OR), and alkyl (-R) can be introduced. For instance, nucleophilic aromatic substitution (SNA) on the 6-chloro precursor with amines or alkoxides can yield the corresponding 6-amino or 6-alkoxy derivatives. youtube.comfishersci.co.ukyoutube.comyoutube.com These reactions are often facilitated by the electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions. youtube.comuoanbar.edu.iq Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are also powerful methods for forming C-N bonds.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) can be installed. While direct nitration of the parent pyridine ring occurs under harsh conditions and typically directs to the 3-position, functionalization at other positions often requires building the ring from substituted precursors. stackexchange.com For the 6-position, a common strategy is to start with a pre-functionalized pyridine, such as 2-chloro-5-nitropyridine, and then perform the N-alkylation. The introduction of a cyano group can sometimes be achieved via nucleophilic substitution of the 6-chloro group with a cyanide salt, although this can be challenging on pyridine rings.

The electronic influence of these substituents can be predicted and analyzed using computational methods, which show that EDGs generally increase the electron density on the pyridine nitrogen, while EWGs decrease it. nih.govnih.govacs.org

Table 2: Examples of EDGs and EWGs and Potential Synthetic Routes

| Group Type | Example Group | Potential Synthetic Strategy |

|---|---|---|

| Electron-Donating | Amino (-NHR) | Nucleophilic aromatic substitution with an amine or Buchwald-Hartwig amination. |

| Electron-Donating | Alkoxy (-OR) | Nucleophilic aromatic substitution with an alkoxide (Williamson ether synthesis). |

| Electron-Withdrawing | Cyano (-CN) | Nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN). |

Bioisosteric replacement is a strategy in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving biological activity or pharmacokinetic properties. The pyridine ring can be replaced by a variety of other aromatic and non-aromatic rings.

Theoretical Considerations: Common bioisosteres for a pyridine ring include other five- or six-membered aromatic heterocycles such as thiophene, furan, pyrimidine, and pyrazine. Phenyl and substituted phenyl rings are also frequently considered. Non-aromatic, conformationally restricted scaffolds like bicyclo[1.1.1]pentane and 3-azabicyclo[3.1.1]heptane have emerged as saturated bioisosteres for para- and meta-substituted benzene and pyridine rings, respectively, offering improvements in physicochemical properties. organic-chemistry.org The choice of a bioisostere is guided by factors such as size, shape, electronics, and hydrogen bonding capacity.

Synthetic Approaches:

Phenyl Analogue: The synthesis would involve the coupling of a substituted aniline (e.g., 3-amino-4-chlorobenzonitrile as a benzonitrile bioisostere) with the hex-5-en-2-yl side chain.

Thiophene Analogue: A suitable aminothiophene, such as 2-amino-5-chlorothiophene, could serve as the starting material for N-alkylation.

2-Difluoromethylpyridine: This has been proposed as a bioisostere for pyridine-N-oxide, which in turn can be a bioisostere for pyridine itself. acs.org Its synthesis would require specialized fluorination chemistry.

Table 3: Common Bioisosteric Replacements for the Pyridine Ring

| Bioisostere | Rationale |

|---|---|

| Phenyl | Similar size and aromaticity, different electronic distribution. |

| Thiophene | Aromatic, similar size, different heteroatom and electronic properties. |

| Pyrimidine | Aromatic, contains an additional nitrogen atom affecting H-bonding and basicity. |

Diversification of the N-Alkenyl Side Chain (Hex-5-en-2-yl)